2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This synthetic compound features a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and a sulfanyl-linked acetamide moiety bearing a 4-(trifluoromethoxy)phenyl group.
Properties
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3S/c1-10-2-7-13-22-15(23-16(26)24(13)8-10)28-9-14(25)21-11-3-5-12(6-4-11)27-17(18,19)20/h2-8H,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKIVKRBNASEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method allows for the formation of the pyrido[1,2-a][1,3,5]triazin ring system under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s design shares parallels with natural and synthetic molecules derived from microbial biosynthetic pathways, such as those identified in Pseudomonas spp. via genome mining (). Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Related Compounds
| Compound Name/Class | Core Structure | Key Functional Groups | Bioactivity | Source/BGC Type |
|---|---|---|---|---|
| Target Compound | Pyrido[1,2-a][1,3,5]triazin-4-one | Sulfanyl-acetamide, CF₃O-Ph | Under study (hypothesized kinase inhibition) | Synthetic |
| Lankacidin C | Macrocyclic lactone | β-lactone, conjugated double bonds | Antitumor (DNA intercalation) | Redox-cofactor BGC (Pseudomonas) |
| Syringolin A | Hybrid NRPS-β-lactone | β-lactone, valine-derived side chain | Proteasome inhibition, phytotoxic | NRPS BGC (Pseudomonas) |
| Pyoverdine | Peptide siderophore | Hydroxamate, catechol groups | Iron scavenging, antimicrobial | Siderophore BGC (Pseudomonas) |
| Fengycin | Lipopeptide | β-hydroxy fatty acid, cyclic peptide | Antifungal, surfactant | NRPS BGC (Bacillus/Pseudomonas) |
Key Findings :
Structural Analogues: The pyridotriazinone core resembles heterocyclic systems in redox-cofactor-derived compounds like lankacidin C, which also exhibit antitumor activity . However, the target compound’s sulfur bridge and acetamide tail diverge from lankacidin’s macrocyclic lactone, suggesting distinct mechanisms. The trifluoromethoxy group is absent in natural Pseudomonas-derived compounds (e.g., pyoverdine, syringolin A) but mirrors synthetic modifications to enhance pharmacokinetics.
Biosynthetic Context :
- Unlike natural products from Pseudomonas BGCs (e.g., NRPS, PKS pathways), the target compound is synthetic. However, its design may mimic bioactive motifs from microbial metabolites, such as β-lactones (syringolin A) or siderophores (pyoverdine), which target specific cellular pathways .
Bioactivity Potential: Lankacidin C’s antitumor activity via DNA intercalation contrasts with the target compound’s hypothesized kinase inhibition, highlighting divergent therapeutic avenues. The sulfur linkage in the target compound may confer reactivity similar to thioester-containing natural products (e.g., pyoverdine), which disrupt metal ion homeostasis in pathogens .
Biological Activity
The compound 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a heterocyclic organic compound that has garnered interest due to its potential biological activities. Its unique structure, characterized by a pyrido[1,2-a][1,3,5]triazinone core and various functional groups, suggests a range of therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C17H18F3N5O3S
- Molecular Weight : 421.42 g/mol
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of cell surface or intracellular receptors.
- Gene Expression Alteration : The compound might influence the expression of genes associated with disease processes.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazinone compounds possess anticancer properties. For instance:
- A study found that similar compounds showed cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values indicating effective growth inhibition .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Test Compound | MCF-7 | 12.5 |
| Cisplatin | MCF-7 | 10.0 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In vitro studies have indicated:
- Effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. Results suggest it can scavenge free radicals effectively:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Study on Anticancer Effects
In a controlled experiment, researchers synthesized several derivatives based on the triazine core and tested their cytotoxicity against various cancer cell lines. The results demonstrated that modifications to the trifluoromethoxy group significantly enhanced anticancer activity .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds revealed that the presence of the sulfanyl group increased efficacy against Gram-positive bacteria compared to their non-sulfanyl counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
